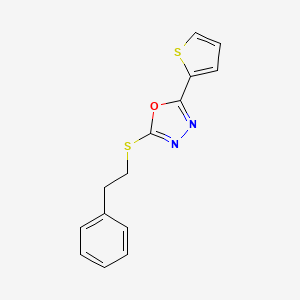

![molecular formula C15H13BrFNO B2365129 4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol CAS No. 1232820-07-3](/img/structure/B2365129.png)

4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

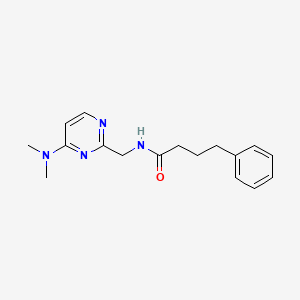

“4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol” is a chemical compound with the molecular formula C15H13BrFNO and a molecular weight of 322.17 . It belongs to the class of phenolic Schiff bases and is often referred to as a bioactive organic compound.

Synthesis Analysis

The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting mixture was magnetically stirred and refluxed for 3 hours on an oil bath at 65°C, whereupon a precipitated product formed .Molecular Structure Analysis

The molecular structure of this compound shows that the respective methylidene residues are almost coplanar with the adjacent terminal benzene ring . This is due to the presence of intra-molecular O-H⋯N hydrogen bonds .Chemical Reactions Analysis

The mechanism of excitation and emission of this compound is well understood with the help of quantum mechanical calculations .Physical And Chemical Properties Analysis

This compound is a brown-colored substance . It has a molecular weight of 322.17 and a molecular formula of C15H13BrFNO .科学的研究の応用

Chemical Sensing and Complex Formation

The compound and its derivatives have been extensively studied for their role as chemosensors, particularly for detecting metal ions. Notably, certain bromoaniline-based Schiff base chemosensors, closely related to 4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol, have demonstrated selective and notable detection of Cu2+ and Zn2+ ions. Such chemosensors can form metal complexes, which are further used for the detection of other ions like Al3+ and Hg2+ through fluorescence quenching methods. These complexes have also been analyzed for their potential in DNA and human serum albumin (HSA) binding, showcasing their multifaceted applications in chemical sensing and molecular interaction studies (Das et al., 2021).

Structural and Thermal Analyses

The compound has been subject to structural and thermal analysis when reacted with certain metal ions like copper(II) and oxido-vanadium(IV). The analysis delves into understanding the geometrical configuration of the resulting complexes, which can adopt shapes like distorted square pyramidal and octahedral geometries. Thermal analyses of these complexes provide insights into their stability and the stages of thermal degradation, which is crucial for applications requiring temperature resilience (Takjoo et al., 2013).

Catalytic Applications

The compound and its derivatives have been investigated for their catalytic properties, particularly in the context of CO2 fixation into cyclic carbonates. This involves the transformation of CO2, an environmental concern, into useful cyclic carbonates, demonstrating the compound's potential in contributing to green chemistry solutions. The catalytic performance is influenced by factors like the metal involved in the complex and the presence of ionic liquids, indicating a pathway to optimize the process for better efficiency and outcomes (Ikiz et al., 2015).

作用機序

将来の方向性

The future directions for the research of this compound could involve further exploration of its biological and pharmaceutical activities. Given its classification as a phenolic Schiff base and its bioactive properties, it may have potential applications in the development of new therapeutic agents .

特性

IUPAC Name |

4-bromo-2-[1-(4-fluorophenyl)ethyliminomethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-10,19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSHGXVBUFSLOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N=CC2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2365046.png)

![2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2365048.png)

![Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2365049.png)

![(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365055.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2365061.png)

![2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2365064.png)

![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B2365066.png)

![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)

![3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)